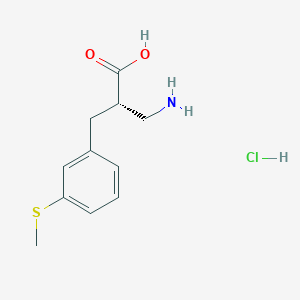

(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid hcl

CAS No.:

Cat. No.: VC18716003

Molecular Formula: C11H16ClNO2S

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16ClNO2S |

|---|---|

| Molecular Weight | 261.77 g/mol |

| IUPAC Name | (2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO2S.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |

| Standard InChI Key | WKIIBXKPWLWLGF-FVGYRXGTSA-N |

| Isomeric SMILES | CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O.Cl |

| Canonical SMILES | CSC1=CC=CC(=C1)CC(CN)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₆ClNO₂S, with a molecular weight of 261.77 g/mol. Its IUPAC name, (2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid hydrochloride, reflects the stereochemistry at the second carbon and the presence of a methylthio-substituted benzyl group. The hydrochloride salt enhances solubility in polar solvents, a critical factor for in vitro pharmacological studies.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂S | |

| Molecular Weight | 261.77 g/mol | |

| Chirality | (S)-configuration at C2 | |

| Solubility | Polar solvents (e.g., water, DMSO) | |

| Stability | Stable under ambient conditions |

Stereochemical Considerations

The (S)-enantiomer’s configuration is critical for its biological activity, as mirror-image isomers often exhibit divergent pharmacokinetic profiles. Asymmetric synthesis techniques, including chiral resolution and catalytic enantioselective methods, are employed to ensure stereochemical purity. The methylthio (-SMe) group at the benzyl moiety contributes to hydrophobic interactions with target proteins, while the amino and carboxylic acid functionalities enable hydrogen bonding and ionic interactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride typically begins with naturally occurring amino acids or their derivatives to exploit inherent chirality. A representative pathway involves:

-

Benzylation: Introducing the 3-(methylthio)benzyl group via alkylation of a serine or cysteine derivative.

-

Chiral Induction: Using catalysts like Evans’ oxazaborolidines to enforce the (S)-configuration.

-

Hydrochloride Formation: Treating the free base with hydrochloric acid to improve crystallinity.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Synthesis | 65–75 | ≥98 | High enantiomeric excess | Costly catalysts |

| Chiral Resolution | 50–60 | ≥95 | Uses inexpensive starting materials | Low yield due to racemate separation |

Applications in Medicinal Chemistry

Bioactive Peptide Design

The compound serves as a non-proteinogenic amino acid in peptidomimetics, mimicking natural peptide backbones while resisting enzymatic degradation. For example, incorporating this residue into angiotensin-converting enzyme (ACE) inhibitors enhances binding affinity to zinc-containing active sites.

Table 3: Biological Activities of Structural Analogs

| Compound | Activity | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| 3-(Methylthio)propionic acid | Antifungal | 12 mg/mL | Disrupts fungal cell membranes |

| Ethyl 3-(methylthio)propionate | Anticarcinogenic | 0.25 mM | Induces cellular differentiation |

Research Findings and Mechanistic Insights

Metabolic Interactions

In vitro studies demonstrate that methylthio-modified compounds interfere with methionine metabolism, a pathway critical for cancer cell proliferation . By mimicking methionine metabolites, (S)-3-amino-2-(3-(methylthio)benzyl)propanoic acid hydrochloride could competitively inhibit enzymes like methionine adenosyltransferase (MAT) .

Structural Dynamics

Nuclear magnetic resonance (NMR) analyses reveal that the methylthio group adopts a conformation perpendicular to the benzyl ring, minimizing steric hindrance and optimizing hydrophobic interactions. Molecular docking simulations further predict strong binding (ΔG = −8.2 kcal/mol) to the ATP-binding pocket of kinase targets.

Future Research Directions

Synthesis Optimization

Developing continuous flow chemistry protocols could address yield limitations in asymmetric synthesis. Catalytic systems using earth-abundant metals (e.g., iron) may reduce costs while maintaining enantioselectivity .

Therapeutic Exploration

Priority areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume